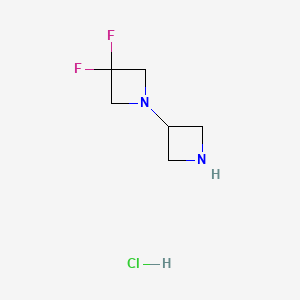

3,3-Difluoro-1,3'-biazetidine hydrochloride

CAS No.:

Cat. No.: VC13702652

Molecular Formula: C6H11ClF2N2

Molecular Weight: 184.61 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H11ClF2N2 |

|---|---|

| Molecular Weight | 184.61 g/mol |

| IUPAC Name | 1-(azetidin-3-yl)-3,3-difluoroazetidine;hydrochloride |

| Standard InChI | InChI=1S/C6H10F2N2.ClH/c7-6(8)3-10(4-6)5-1-9-2-5;/h5,9H,1-4H2;1H |

| Standard InChI Key | NBCYURJWCQOCGN-UHFFFAOYSA-N |

| SMILES | C1C(CN1)N2CC(C2)(F)F.Cl |

| Canonical SMILES | C1C(CN1)N2CC(C2)(F)F.Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

3,3-Difluoro-1,3'-biazetidine hydrochloride features a bicyclic structure comprising two fused azetidine rings, each containing three carbon atoms and one nitrogen atom. The fluorine atoms occupy the 3-positions of both rings, inducing electronic and steric effects that influence reactivity. The hydrochloride salt form enhances solubility in polar solvents, facilitating its use in aqueous reaction conditions.

Key Physicochemical Parameters

The compound’s molecular formula is C₆H₁₁ClF₂N₂, with a molecular weight of 184.615 g/mol. Fluorination at the 3-positions increases lipophilicity (Log P ≈ 1.2–1.5, estimated), a critical factor for membrane permeability in drug discovery . Comparative data with related fluorinated heterocycles are summarized below:

The bicyclic structure confers greater rigidity than monocyclic analogs, potentially improving target binding selectivity in biological systems .

Synthesis and Chemical Reactivity

Synthetic Routes

The synthesis of 3,3-Difluoro-1,3'-biazetidine hydrochloride typically involves multi-step protocols to construct the strained bicyclic framework. Key steps include:

-

Ring Formation: Cyclization of linear precursors via nucleophilic substitution or [2+2] photochemical reactions to generate the azetidine rings.

-

Fluorination: Introduction of fluorine atoms using agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor® under anhydrous conditions .

-

Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt, improving crystallinity and storage stability.

Yield and purity depend on reaction optimization, with typical purities exceeding 97% after recrystallization .

Reactivity Profile

The electron-withdrawing effect of fluorine atoms increases the electrophilicity of adjacent carbons, enabling regioselective functionalization. For example:

-

Nucleophilic Aromatic Substitution: The 3-positions react with amines or alkoxides to form derivatives.

-

Cross-Coupling Reactions: Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) modify peripheral positions without disrupting the bicyclic core .

Comparative studies with 3,3-Difluoroazetidine hydrochloride reveal that the biazetidine system exhibits slower hydrolysis rates in acidic media due to reduced ring strain .

Industrial and Research Applications

Medicinal Chemistry

The compound serves as a versatile building block for:

-

Bioisosteric Replacement: Substituting tert-butyl groups in drug candidates to improve metabolic stability .

-

Prodrug Design: The hydrochloride salt enhances solubility for intravenous formulations.

Material Science

Fluorinated bicyclic systems are explored for:

-

Polymer Additives: Enhancing thermal stability in fluoropolymers .

-

Liquid Crystals: Rigid cores improve mesophase behavior in display technologies .

Comparison with Related Fluorinated Heterocycles

The bicyclic architecture of 3,3-Difluoro-1,3'-biazetidine hydrochloride distinguishes it from monocyclic analogs:

-

3,3-Difluoroazetidine Hydrochloride : Smaller ring size increases ring strain (27.7 kcal/mol vs. ~20 kcal/mol for biazetidine), accelerating nucleophilic reactions but reducing stability.

-

3,3-Difluoropyrrolidine Hydrochloride : Five-membered ring reduces steric hindrance, favoring applications in peptide mimetics.

Future Directions

-

Structure-Activity Relationships (SAR): Systematic derivatization to optimize pharmacokinetic profiles.

-

Targeted Delivery Systems: Conjugation with nanoparticles for enhanced bioavailability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume